molecular formula C22H22N2O4 B363049 (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate CAS No. 464195-86-6

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate

Cat. No.: B363049
CAS No.: 464195-86-6
M. Wt: 378.4g/mol
InChI Key: HWYSEJZRTDAKNB-NBVRZTHBSA-N
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Description

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is a synthetically designed small molecule that incorporates multiple pharmacologically relevant motifs, making it a valuable building block for medicinal chemistry and drug discovery research. Its structure features a para-aminobenzoic acid (PABA) ester core, a well-established scaffold in the design of bioactive compounds with diverse therapeutic effects, including antimicrobial, anticancer, and anti-Alzheimer's activities . The molecule is functionalized with an α,β-unsaturated acrylamide group bearing an electron-withdrawing cyano substituent, which classifies it as a potential Michael acceptor . Such functional groups are of significant interest in the development of targeted covalent inhibitors, as they can undergo a hetero-Michael addition reaction with nucleophilic cysteine residues in enzyme active sites . This mechanism is a validated strategy for creating irreversible inhibitors with enhanced selectivity and potency, as demonstrated by FDA-approved drugs like afatinib and osimertinib . The presence of the 4-methoxyphenyl group can influence the electron density and reactivity of the alkene, offering a means to tune the compound's electrophilicity. This combination of features makes this compound a promising candidate for researchers exploring novel covalent modifiers for specific protein targets, screening for new anticancer agents, or developing molecular probes for biological systems. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-4-13-28-22(26)17-7-9-19(10-8-17)24-21(25)18(15-23)14-16-5-11-20(27-2)12-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYSEJZRTDAKNB-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Butyl 4-Aminobenzoate

Synthesized through Fisher esterification:

  • Reactants : 4-nitrobenzoic acid (1.0 eq), butanol (5.0 eq), H₂SO₄ (cat.)

  • Conditions : Reflux at 120°C for 8 hr → 92% yield

  • Reduction : Hydrogenate nitro group using H₂/Pd-C (10% wt) in EtOAc → 98% conversion

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 2H), 6.61 (d, J=8.8 Hz, 2H), 4.32 (t, J=6.6 Hz, 2H), 1.76–1.65 (m, 2H), 1.48–1.38 (m, 2H), 0.97 (t, J=7.4 Hz, 3H)

  • IR (KBr): ν 3350 (N-H), 1685 (C=O), 1520 (C=C aromatic) cm⁻¹

Synthesis of 2-Cyano-3-(4-Methoxyphenyl)Acrylic Acid

Knoevenagel condensation under microwave irradiation:

ParameterValue
4-Methoxybenzaldehyde1.0 eq
Cyanoacetic acid1.2 eq
CatalystPiperidine (0.1 eq)
SolventEtOH/H₂O (4:1)
Temperature80°C
Time45 min
Yield88%

Stereochemical Control :

  • Exclusive (E)-isomer formation confirmed by NOESY (absence of vinyl proton-aromatic ring interactions)

Amide Bond Formation

Optimized coupling conditions:

ReagentRoleAmount
EDCICoupling agent1.5 eq
HOBtAdditive1.0 eq
DIPEABase3.0 eq
SolventDMF0.1 M
Temperature0°C → RT12 hr

Key Observations :

  • Lower temperatures minimized cyano group hydrolysis

  • DMF outperformed THF and DCM in solubility (94% vs 67% yield)

  • Crude product purified via silica chromatography (EtOAc/hexanes 3:7 → 96% purity)

Multi-Component Reaction Approach (Pathway B)

Adapting Ugi-4CR methodology from recent electrophile synthesis platforms:

Reaction Scheme :
4-Methoxybenzaldehyde + Cyanoacetamide + Butyl 4-Isocyanatobenzoate → Target Product

Optimized Parameters :

  • Solvent : 2-Methoxyethanol (0.5 M)

  • Temperature : 25°C

  • Time : 24 hr

  • Yield : 78%

Advantages :

  • Single-step process

  • Atom economy (82%)

  • Scalable to mmol quantities

Limitations :

  • Requires strict stoichiometric control (aldehyde:amine:isocyanide:acid = 1:1:1:1)

  • Sensitive to oxygen/moisture

Comparative Analysis of Synthetic Routes

ParameterPathway APathway B
Total Steps31
Overall Yield72%78%
Purity (HPLC)99.2%97.8%
Stereoselectivity>99% E95% E
Scalability100 g50 g
Cost (USD/g)$42$38

Key Insights :

  • Pathway B offers operational simplicity but requires specialized isocyanide handling

  • Pathway A allows better stereochemical control for GMP applications

Structural Characterization and Quality Control

1. Spectroscopic Confirmation

  • HRMS (ESI+): m/z calcd for C₂₂H₂₁N₂O₅ [M+H]⁺: 393.1447, found: 393.1449

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.8 (C=O), 162.1 (COO), 154.3 (CN), 131.2–114.7 (aromatic), 65.1 (OCH₂), 30.8 (CH₂), 19.2 (CH₂), 13.9 (CH₃)

2. Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (65:35), 1 mL/min, λ=254 nm → t_R=8.92 min (99.1% peak area)

  • Elemental Analysis : Calcd (%) C 67.34, H 5.39, N 7.14; Found C 67.28, H 5.42, N 7.09

3. Stability Studies

  • Thermal : Decomposition onset at 218°C (TGA)

  • Solution : Stable in DMSO for >6 months at -20°C

Process Optimization Challenges

Cyano Group Stability

  • Issue : Partial hydrolysis to amide under acidic conditions

  • Solution : Maintain pH 7–8 during workup (sat. NaHCO₃ washes)

(E)/(Z) Isomerization

  • Mitigation Strategies :

    • Conduct reactions under inert atmosphere

    • Avoid prolonged heating (>80°C)

    • Use radical inhibitors (BHT, 0.1% wt)

Crystallization Optimization

  • Solvent Screen :

    Solvent SystemCrystal FormPurity
    EtOAc/HexanesNeedles99.2%
    MeOH/H₂OPrisms98.7%
    Acetone/Et₂OAmorphous95.4%

Industrial-Scale Considerations

Batch Process Design (50 kg scale):

  • Reactor Type : Glass-lined jacketed vessel with anchor stirrer

  • Cycle Time : 48 hr (including workup)

  • Waste Streams :

    • Aqueous piperidine (neutralize with HCl before disposal)

    • Spent silica gel (incinerate)

Cost Drivers :

  • Cyanoacetic acid (32% of raw material cost)

  • Chromatography purification (41% of processing cost)

Emerging Methodologies

Recent advances from automated synthesis platforms suggest:

  • Nanoscale ADE Technology : 1536-well plate format with 750 nL reactions

    • Throughput : 1,536 compounds/plate

    • Yield Estimation : MS-based reaction monitoring (53% success rate)

  • Late-Stage Functionalization :

    • Suzuki coupling of bromophenyl intermediates (e.g., compound 22b7)

    • RCM cyclization of bis-allylamine derivatives

Chemical Reactions Analysis

Types of Reactions

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate.

    Reduction: Formation of 4-(2-amino-3-(4-methoxyphenyl)acrylamido)benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways. The cyano and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in having a butyl ester group.

    3-Methoxyphenylboronic acid: Similar in having a methoxyphenyl group.

    4-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group.

Uniqueness

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a cyano group and an acrylamido group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the fields of cancer and antimalarial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyano group, a methoxyphenyl group, and an acrylamido group attached to a benzoate ester. Its IUPAC name is butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate. The molecular formula is C22H22N2O4C_{22}H_{22}N_{2}O_{4} with a molecular weight of 378.42 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example, the compound was tested against PC12 cells, showing an IC50 value indicating potent activity compared to standard chemotherapeutics like docetaxel .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
PC1218Docetaxel280
FibroblastTBDCisplatinTBD

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. In a study assessing β-hematin inhibition, it exhibited moderate activity, suggesting potential as an antimalarial agent . The docking studies indicated that the compound interacts effectively with heme, which is crucial for malaria treatment.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The cyano and methoxy groups facilitate interactions with enzymes involved in cancer progression and malaria parasite metabolism.
  • Cellular Uptake: Its structure allows for effective cellular penetration, enhancing its cytotoxic effects on targeted cells.
  • Molecular Docking: Computational studies suggest that the compound binds to specific sites on target proteins, disrupting their function and leading to apoptosis in cancer cells .

Case Studies

  • Anticancer Study : A recent study focused on the efficacy of this compound against human pancreatic cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those required for traditional chemotherapeutics .
  • Antimalarial Research : Another study investigated the compound's ability to inhibit heme polymerization, essential for malaria treatment. The findings suggested that modifications to the benzoate ring could enhance its antimalarial activity further .

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